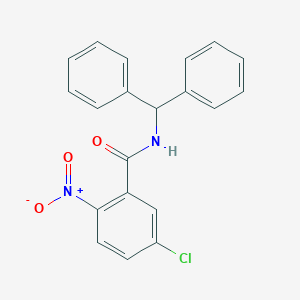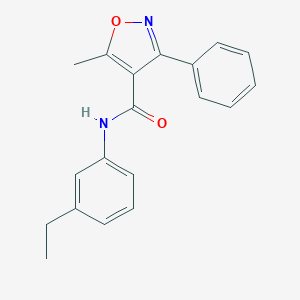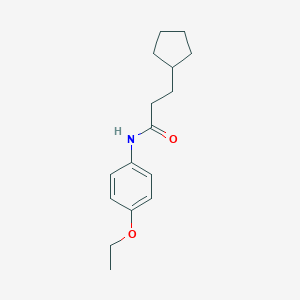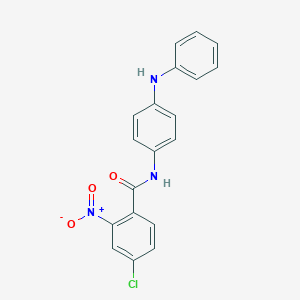![molecular formula C24H14Cl2N2OS B458285 N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B458285.png)
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a cyano group and a dichlorophenyl group, along with a biphenyl carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes.
Biphenyl Carboxamides: Compounds with similar biphenyl carboxamide structures.
Uniqueness
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dichlorophenyl and cyano substituents, along with the thiophene and biphenyl moieties, make it a versatile compound with diverse applications.
特性
分子式 |
C24H14Cl2N2OS |
|---|---|
分子量 |
449.3g/mol |
IUPAC名 |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H14Cl2N2OS/c25-18-10-11-19(22(26)12-18)21-14-30-24(20(21)13-27)28-23(29)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-12,14H,(H,28,29) |
InChIキー |
KUQLGIUXWZWAMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B458214.png)





